molecular formula C8H14N2 B3085097 2-Isopropyl-4,5-dimethyl-1H-imidazole CAS No. 115152-71-1

2-Isopropyl-4,5-dimethyl-1H-imidazole

Cat. No. B3085097
CAS RN: 115152-71-1
M. Wt: 138.21 g/mol
InChI Key: UCULYIUECHBQPY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Molecular Structure Analysis

The molecular structure of imidazoles is a key component to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Chemical Reactions Analysis

Imidazoles undergo various chemical reactions. For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives exhibit promising antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the 1,3-diazole ring, such as 2-Isopropyl-4,5-dimethyl-1H-imidazole , and evaluated their efficacy against various bacterial strains. These compounds could potentially serve as novel antibiotics or antitubercular agents .

Anti-Inflammatory Potential

The imidazole scaffold has attracted attention due to its anti-inflammatory effects. By modifying the substituents on the imidazole ring, scientists have developed compounds with anti-inflammatory activity2-Isopropyl-4,5-dimethyl-1H-imidazole derivatives may contribute to the development of anti-inflammatory drugs .

Antitumor Properties

Certain imidazole-containing compounds have demonstrated antitumor potential. For instance, researchers synthesized 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor activity against cancer cell lines. This suggests that imidazole derivatives could play a role in cancer therapy .

Antidiabetic Effects

Imidazole-based compounds have been explored for their antidiabetic properties. While more research is needed, the unique structure of 2-Isopropyl-4,5-dimethyl-1H-imidazole may contribute to the development of novel antidiabetic agents .

Antioxidant Activity

Imidazole derivatives often exhibit antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage2-Isopropyl-4,5-dimethyl-1H-imidazole may be a valuable candidate for antioxidant-based therapies .

Anti-Allergic and Antipyretic Effects

Imidazole-containing molecules have been investigated for their anti-allergic and antipyretic activities. By understanding the structure-activity relationship, scientists can design more effective drugs2-Isopropyl-4,5-dimethyl-1H-imidazole derivatives might contribute to these therapeutic areas .

Antiviral Potential

Imidazole-based compounds have shown antiviral activity. While specific studies on 2-Isopropyl-4,5-dimethyl-1H-imidazole are limited, its structural features make it an interesting candidate for further exploration in antiviral drug development .

Ulcerogenic and Antiulcer Effects

Imidazole derivatives have been investigated for their effects on gastric ulcers. Some compounds exhibit ulcerogenic properties, while others, like proton pump inhibitors (e.g., omeprazole, pantoprazole), have antiulcer effects2-Isopropyl-4,5-dimethyl-1H-imidazole could be relevant in this context .

Safety and Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air and is harmful if swallowed . It causes severe skin burns and eye damage and may cause respiratory irritation . It may also damage the unborn child .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

4,5-dimethyl-2-propan-2-yl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-5(2)8-9-6(3)7(4)10-8/h5H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCULYIUECHBQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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